molecular formula C19H22ClNO3 B12626727 (2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine CAS No. 920798-73-8

(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine

Cat. No.: B12626727
CAS No.: 920798-73-8
M. Wt: 347.8 g/mol
InChI Key: WACFOBVEMPNCEG-LJQANCHMSA-N
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Description

(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2,4-dimethoxybenzylamine.

    Formation of Intermediate: The reaction between 4-chlorobenzaldehyde and 2,4-dimethoxybenzylamine under acidic or basic conditions forms an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with morpholine in the presence of a catalyst, such as a Lewis acid, to form the desired morpholine derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalyst Selection: Using efficient catalysts to accelerate the reaction.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine has several scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its biological activity and potential as a drug candidate.

    Industrial Applications: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]piperidine: A similar compound with a piperidine ring instead of a morpholine ring.

    (2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]pyrrolidine: Another analog with a pyrrolidine ring.

Uniqueness

(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine is unique due to its specific structural features, such as the presence of a morpholine ring and the substitution pattern on the phenyl rings. These features contribute to its distinct chemical and biological properties.

Biological Activity

(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound is represented as follows:

C19H22ClNO2\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}\text{O}_{2}

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against a range of cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The compound's effectiveness was measured using IC50 values, indicating significant potential as an anticancer agent .
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against various pathogens. In vitro tests demonstrated effective inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) reported in the low microgram per milliliter range .
  • Neuroprotective Effects : Some derivatives of morpholine compounds have been studied for their neuroprotective properties, suggesting that this compound may also have applications in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The SAR studies conducted on morpholine derivatives indicate that modifications to the phenyl and morpholine rings significantly impact biological activity. Key findings include:

  • Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances the lipophilicity and biological activity of the compound.
  • Dimethoxy Substitution : The introduction of methoxy groups at specific positions on the aromatic ring has been linked to improved potency against cancer cell lines .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • In Vitro Cytotoxicity Assays : A study conducted on a panel of human tumor cell lines demonstrated that the compound exhibited selective cytotoxicity, particularly against ovarian cancer cells with IC50 values lower than 5 μM .
  • Antimicrobial Evaluation : In a comprehensive antimicrobial evaluation, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant bactericidal activity with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
  • Neuroprotective Studies : Research focusing on neuroprotective effects revealed that certain derivatives could inhibit neuronal apoptosis in models of oxidative stress, suggesting a potential role in treating conditions like Alzheimer's disease .

Data Summary Table

Biological ActivityCell Line/PathogenIC50/MIC ValueReference
AnticancerHeLa< 5 μM
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
NeuroprotectiveNeuronal cellsNot specified

Properties

CAS No.

920798-73-8

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8 g/mol

IUPAC Name

(2S)-2-(4-chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine

InChI

InChI=1S/C19H22ClNO3/c1-22-17-8-5-15(18(11-17)23-2)12-21-9-10-24-19(13-21)14-3-6-16(20)7-4-14/h3-8,11,19H,9-10,12-13H2,1-2H3/t19-/m1/s1

InChI Key

WACFOBVEMPNCEG-LJQANCHMSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)CN2CCO[C@H](C2)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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